2-(Chloromethyl)-4-ethoxyquinazoline
CAS No.: 668276-10-6
Cat. No.: VC16795660
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 668276-10-6 |
|---|---|
| Molecular Formula | C11H11ClN2O |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-(chloromethyl)-4-ethoxyquinazoline |
| Standard InChI | InChI=1S/C11H11ClN2O/c1-2-15-11-8-5-3-4-6-9(8)13-10(7-12)14-11/h3-6H,2,7H2,1H3 |
| Standard InChI Key | OXXRWKGKLDEVHY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=NC2=CC=CC=C21)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. In 2-(chloromethyl)-4-ethoxyquinazoline, the chloromethyl (-CH2Cl) and ethoxy (-OCH2CH3) substituents at positions 2 and 4, respectively, introduce electrophilic and steric influences that modulate reactivity and interactions with biological targets. The molecular formula is C11H11ClN2O, with a molecular weight of 228.67 g/mol.
Physical and Chemical Characteristics
While experimental data for 2-(chloromethyl)-4-ethoxyquinazoline are scarce, analogous compounds provide insights:
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Melting Point: 2-(Chloromethyl)-4-methylquinazoline melts at 61–65°C . Substituting methyl with ethoxy may lower the melting point due to increased steric bulk.
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Solubility: Chloroform and methanol are common solvents for chloromethyl-substituted quinazolines . The ethoxy group may enhance solubility in polar aprotic solvents.
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Stability: Like its analogs, this compound is likely sensitive to hydrolysis under acidic or basic conditions, necessitating storage under inert atmospheres at 2–8°C .
Table 1: Inferred Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H11ClN2O |
| Molecular Weight | 228.67 g/mol |
| Predicted Boiling Point | ~240–260°C |
| Solubility in Water | Low (~3–5 mg/L at 20°C) |
| LogP (Partition Coefficient) | ~2.1 (indicative of moderate lipophilicity) |
Synthetic Methodologies
Pathway Design Strategies
Synthesis of 2-(chloromethyl)-4-ethoxyquinazoline can be adapted from established routes for analogous compounds:
Cyclocondensation of Anthranilic Acid Derivatives
The MDPI protocol for 2-chloromethyl-4(3H)-quinazolinones involves reacting o-anthranilic acid derivatives with chloroacetonitrile under acidic conditions . For the 4-ethoxy variant, 4-ethoxyanthranilic acid could serve as the starting material. Chloroacetonitrile introduces the chloromethyl group, while the ethoxy substituent is pre-installed on the anthranilic acid precursor.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate quinazoline formation, reducing reaction times from hours to minutes . This method could enhance yields for the title compound by minimizing side reactions.
Stepwise Procedure (Hypothetical)
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Starting Material: 4-Ethoxyanthranilic acid (hypothetical).
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Reaction with Chloroacetonitrile:
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Workup:
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Cool the mixture, filter the precipitate, and wash with methanol/water.
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Purify via recrystallization or column chromatography.
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Table 2: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Catalyst | H3PO4 (10–20 mol%) |
| Temperature | 80°C (reflux) |
| Reaction Time | 24–48 hours |
| Yield (Predicted) | 70–85% |
Biological and Pharmacological Applications
Anticancer Activity
Quinazoline derivatives exhibit potent anticancer properties by inhibiting tyrosine kinases (e.g., EGFR). The MDPI study demonstrated that 2-chloromethyl-4(3H)-quinazolinones, when converted to 4-anilinoquinazolines, showed IC50 values of 3.2–20 µM against HepG2, MDA-MB-468, and HCT-116 cell lines . The ethoxy group in 2-(chloromethyl)-4-ethoxyquinazoline may enhance membrane permeability or target affinity, potentially improving cytotoxic profiles.
Intermediate in Drug Synthesis
This compound serves as a precursor for structurally complex therapeutics. For example:
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Linagliptin Analogs: 2-Chloromethyl-4-methylquinazoline is an intermediate in linagliptin (a dipeptidyl peptidase-4 inhibitor) synthesis . The ethoxy variant could similarly function in modifying drug scaffolds.
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Hedgehog Pathway Inhibitors: Chloromethylquinazolines are utilized in synthesizing hedgehog signaling antagonists, relevant in treating basal cell carcinoma .
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